molecular formula C13H18N2O2 B14835901 5-Cyclopropoxy-2-ethyl-N,N-dimethylisonicotinamide

5-Cyclopropoxy-2-ethyl-N,N-dimethylisonicotinamide

Cat. No.: B14835901
M. Wt: 234.29 g/mol
InChI Key: YKBJAIDUDCEMSS-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-ethyl-N,N-dimethylisonicotinamide is an organic compound with the molecular formula C13H18N2O2 and a molecular weight of 234.297 g/mol . This compound is known for its unique chemical structure, which includes a cyclopropoxy group, an ethyl group, and a dimethylisonicotinamide moiety. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-ethyl-N,N-dimethylisonicotinamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-2-pentanone with sodium hydroxide to form methyl cyclopropyl ketone . This intermediate is then subjected to further reactions to introduce the ethyl and dimethylisonicotinamide groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced equipment and techniques such as distillation, extraction, and chromatography to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-ethyl-N,N-dimethylisonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-Cyclopropoxy-2-ethyl-N,N-dimethylisonicotinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-ethyl-N,N-dimethylisonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-2-ethyl-N,N-dimethylisonicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

5-cyclopropyloxy-2-ethyl-N,N-dimethylpyridine-4-carboxamide

InChI

InChI=1S/C13H18N2O2/c1-4-9-7-11(13(16)15(2)3)12(8-14-9)17-10-5-6-10/h7-8,10H,4-6H2,1-3H3

InChI Key

YKBJAIDUDCEMSS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=N1)OC2CC2)C(=O)N(C)C

Origin of Product

United States

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